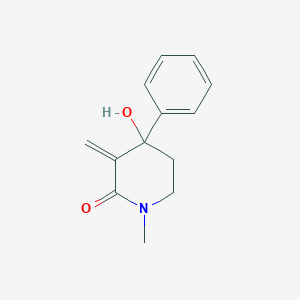![molecular formula C23H27NO4 B14589373 Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester CAS No. 61580-31-2](/img/structure/B14589373.png)
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester is a complex organic compound with a unique structure that includes a benzoic acid moiety, a dioxo-phenylpropyl group, and a heptyl ester chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester typically involves the esterification of benzoic acid derivatives with heptyl alcohol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as transesterification, where methyl benzoate is reacted with heptyl alcohol in the presence of a catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, plastics, and other industrial products.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester: Similar structure but with a decyl ester chain instead of a heptyl chain.
3-Phenylpropyl benzoate: Similar aromatic structure but lacks the dioxo-phenylpropyl group.
Uniqueness
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptyl ester chain differentiates it from other similar compounds, potentially affecting its solubility, reactivity, and biological activity .
Eigenschaften
CAS-Nummer |
61580-31-2 |
|---|---|
Molekularformel |
C23H27NO4 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
heptyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C23H27NO4/c1-2-3-4-5-11-16-28-23(27)19-14-9-10-15-20(19)24-22(26)17-21(25)18-12-7-6-8-13-18/h6-10,12-15H,2-5,11,16-17H2,1H3,(H,24,26) |
InChI-Schlüssel |
BMFCPGONIMOOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-](/img/structure/B14589292.png)
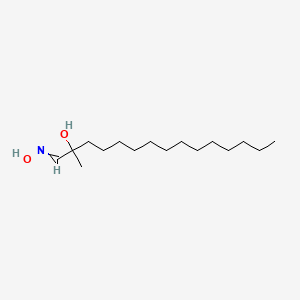
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
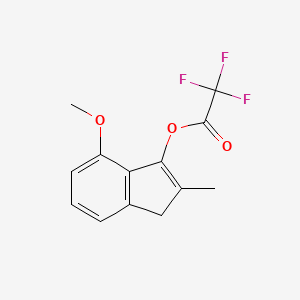
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate](/img/structure/B14589343.png)
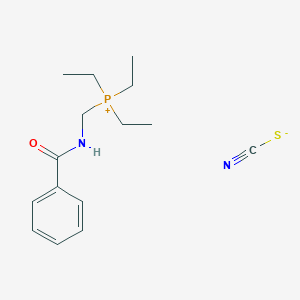
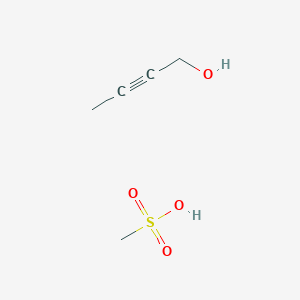
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)
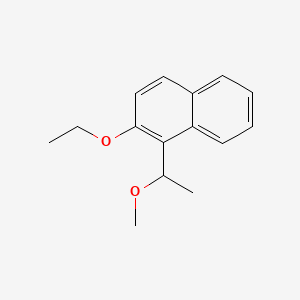
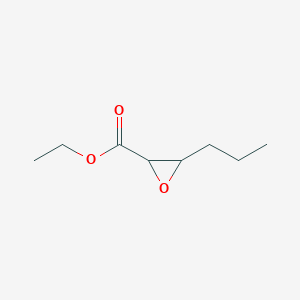
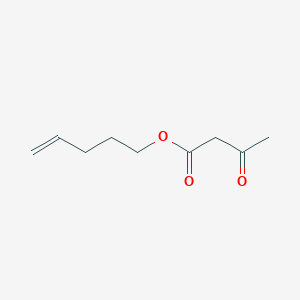
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
